molecular formula C26H25ClN4O4S B11971468 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11971468
M. Wt: 525.0 g/mol
InChI Key: YKLKKMCBYWMLKQ-CCVNUDIWSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-chlorobenzyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether intermediate with hydrazine hydrate.

    Condensation with Trimethoxybenzaldehyde: Finally, the compound is formed by condensing the hydrazide intermediate with 2,3,4-trimethoxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the hydrazide moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, proteases, and receptors involved in cellular signaling.

    Pathways Involved: The compound may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25ClN4O4S/c1-33-22-13-12-17(24(34-2)25(22)35-3)14-28-30-23(32)16-36-26-29-20-10-6-7-11-21(20)31(26)15-18-8-4-5-9-19(18)27/h4-14H,15-16H2,1-3H3,(H,30,32)/b28-14+

InChI Key

YKLKKMCBYWMLKQ-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC)OC

Origin of Product

United States

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